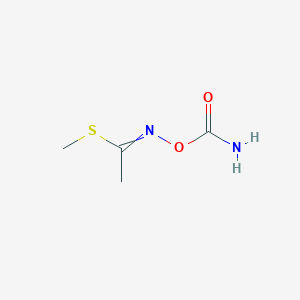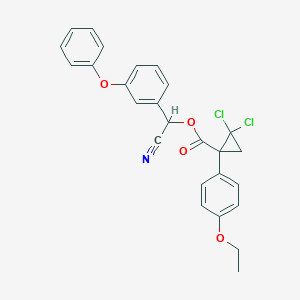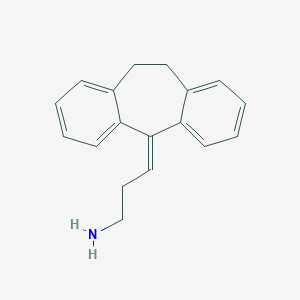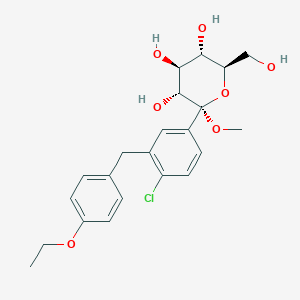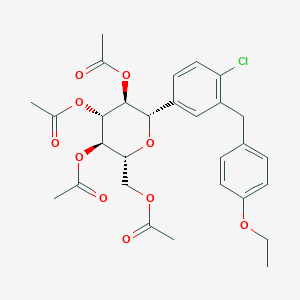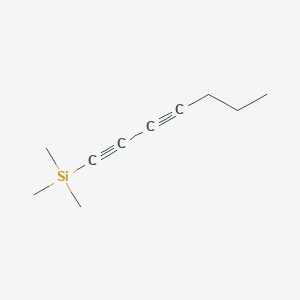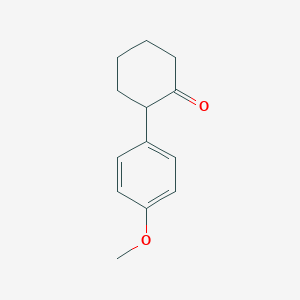![molecular formula C7H4BrFO2 B104280 5-Bromo-6-fluorobenzo[d][1,3]dioxole CAS No. 94670-75-4](/img/structure/B104280.png)
5-Bromo-6-fluorobenzo[d][1,3]dioxole
描述
The compound "5-Bromo-6-fluorobenzo[d][1,3]dioxole" is a halogenated aromatic compound that contains both bromine and fluorine atoms attached to a benzo[d][1,3]dioxole ring system. This structure is related to various compounds that have been synthesized and characterized in the literature, which often exhibit interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of halogenated benzo[d][1,3]dioxole derivatives can be complex, involving multiple steps and various reagents. For instance, the preparation of phthalocyanines with benzylchalcogeno substituents from dibromo diethylbenzo trichalcogenoles involves treating tetrabromo diethylbenzene with elemental sulfur or selenium, followed by several substitution reactions and treatment with lithium to produce the final phthalocyanine derivatives . Although the specific synthesis of "5-Bromo-6-fluorobenzo[d][1,3]dioxole" is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is often confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, the structures of benzylchalcogeno substituted phthalocyanines were determined using NMR spectroscopy and X-ray crystallography . Similarly, the structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was characterized using X-ray single-crystal analysis and compared with theoretical calculations . These methods could be used to analyze the molecular structure of "5-Bromo-6-fluorobenzo[d][1,3]dioxole".
Chemical Reactions Analysis
The reactivity of halogenated benzo[d][1,3]dioxoles can be influenced by the presence of halogen substituents, which can participate in various chemical reactions. For instance, tribromo and dibromo fluorobenzo dioxaphospholes react with arylacetylenes to form heterocycles with halogenated benzo fragments . The presence of bromine and fluorine in "5-Bromo-6-fluorobenzo[d][1,3]dioxole" suggests that it may undergo similar reactions with nucleophiles or electrophiles, leading to a range of potential derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds can be quite diverse. For example, the UV-vis spectra of benzylchalcogeno substituted phthalocyanines show Q-band absorptions, and their electrochemical properties were studied using cyclic voltammetry . Theoretical calculations, such as density functional theory (DFT), can predict properties like molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects . These techniques could be applied to "5-Bromo-6-fluorobenzo[d][1,3]dioxole" to predict its physical and chemical properties, which are important for understanding its behavior in various environments and potential applications.
科学研究应用
Environmental Persistence and Toxicity
Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) provides insight into the environmental behavior and potential toxicological effects of brominated compounds, including those structurally related to 5-Bromo-6-fluorobenzo[d][1,3]dioxole. Studies indicate that brominated compounds exhibit similar toxicity profiles to their chlorinated counterparts, raising concerns about their environmental persistence and impact on human and wildlife health due to their use in flame retardants (Birnbaum et al., 2003). Further research is needed to fully understand the exposure and risk potential of these chemicals, as current data is limited.
Formation and Environmental Distribution
The formation and distribution of PBDD/Fs, including those potentially related to 5-Bromo-6-fluorobenzo[d][1,3]dioxole, in the environment have been extensively studied. These compounds can arise as unintended byproducts in the production or combustion of brominated flame retardants. The environmental spread of PBDD/Fs is a growing concern, highlighting the need for monitoring and regulating their presence in indoor and outdoor environments to prevent human and ecological exposure (Hsu et al., 2018).
Analytical and Synthetic Applications
In the realm of analytical chemistry and materials science, compounds like 5-Bromo-6-fluorobenzo[d][1,3]dioxole are valuable for their potential roles in synthesis and characterization of new materials. For instance, research on methods for synthesizing fluorinated biphenyl compounds offers insight into the development of novel pharmaceuticals and materials with specific electronic or optical properties. These methodologies highlight the versatility and importance of bromo-fluorinated compounds in scientific research and industrial applications (Qiu et al., 2009).
安全和危害
未来方向
属性
IUPAC Name |
5-bromo-6-fluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBULQVCBPPQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=C(C=C2O1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-fluorobenzo[d][1,3]dioxole | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

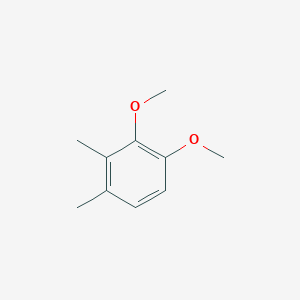
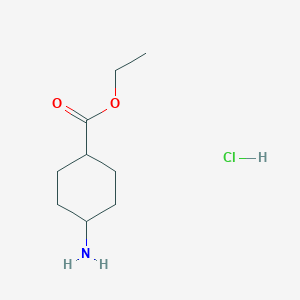
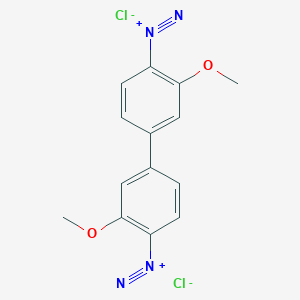
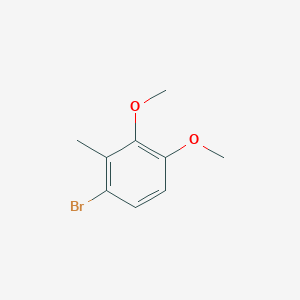
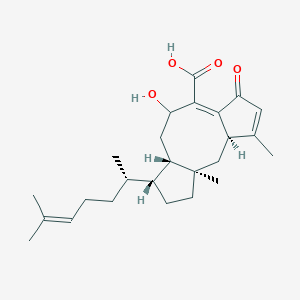
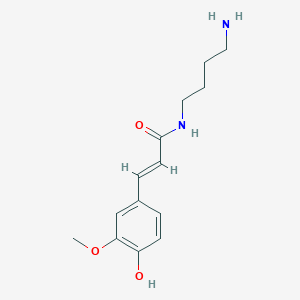
![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile](/img/structure/B104211.png)
